molecular formula C16H16O3 B8370924 4-(Benzyloxy)-2-ethylbenzoic acid

4-(Benzyloxy)-2-ethylbenzoic acid

Cat. No.: B8370924
M. Wt: 256.30 g/mol
InChI Key: BDLHBAKTUHVSIE-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-ethylbenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzyloxy group attached to the fourth position and an ethyl group attached to the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-ethylbenzoic acid typically involves the introduction of the benzyloxy and ethyl groups onto the benzene ring. One common method is the Friedel-Crafts alkylation reaction, where ethylbenzene is first prepared by reacting benzene with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The benzyloxy group can then be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yields and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-ethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-2-ethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-ethylbenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with basic sites on proteins and enzymes. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxybenzoic acid: Lacks the ethyl group, making it less hydrophobic.

    2-Ethylbenzoic acid: Lacks the benzyloxy group, reducing its potential for hydrogen bonding.

    4-Methoxy-2-ethylbenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness

4-(Benzyloxy)-2-ethylbenzoic acid is unique due to the presence of both the benzyloxy and ethyl groups, which confer distinct chemical properties and reactivity. The combination of these groups enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-ethyl-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C16H16O3/c1-2-13-10-14(8-9-15(13)16(17)18)19-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,18)

InChI Key

BDLHBAKTUHVSIE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An aqueous solution (750 ml) of 85 g of NaClO2 and 90 g of NaH2PO4 is added dropwise with cooling and stirring to 120 g of 4-benzyloxy-2-ethylbenzaldehyde, dissolved in 1 l of DMSO, during which the temperature should not rise above 35° C. The mixture is stirred at RT for a further 3 h, and the precipitate formed is filtered off with suction. The solid is then dissolved in 600 ml of EtOAc, dried and re-evaporated. The residue is crystallised from (Me2CH)2O, giving 4-benzyloxy-2-ethylbenzoic acid; yield 96.2 g (75%); m.p. 132-133°.
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750 mL
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NaH2PO4
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90 g
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120 g
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1 L
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Synthesis routes and methods II

Procedure details

A 1.59 mol/L solution of n-butyllithium in n-hexane (2.28 mL) was added to a solution of 4-benzyloxy-1-bromo-2-ethylbenzene (0.96 g) in tetrahydrofuran (5.35 mL) at −78° C. with stirring. The mixture was stirred for 1.5 hrs at that temperature, poured to dry ice (33 g) slowly, and then tetrahydrofuran (2 mL) was added. The mixture was stirred at room temperature for 40 minutes, and water, toluene and tetrahydrofuran were added. The organic layer was separated, and extracted with a 1 mol/L aqueous solution of sodium hydroxide. These aqueous layers were combined, and was adjusted to pH 3 with an addition of concentrated hydrochloric acid. The aqueous layer was extracted with ethyl acetate. The organic layer was washed with brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to afford the title compound (0.432 g).
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5.35 mL
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